molecular formula C20H19NO7 B11285281 methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11285281
M. Wt: 385.4 g/mol
InChI Key: LSRQREVBQQFUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Comparison: Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications .

Biological Activity

Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxy-substituted benzoate moiety linked to an isochromenone derivative. Its molecular formula is C16H17N1O5C_{16}H_{17}N_{1}O_{5} with a molecular weight of approximately 303.31 g/mol.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast)< 1.0Induction of apoptosis
A549 (lung)> 10Low sensitivity
HeLa (cervical)< 0.5DNA damage via double-strand breaks

The compound's biological effects are primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it has been shown to induce DNA damage in tumor cells, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

A notable study investigated the effects of this compound on xenograft models. The results indicated a significant reduction in tumor volume compared to controls. Histopathological analysis revealed increased apoptosis in treated tumors, supporting the in vitro findings.

Table 2: Case Study Results

Treatment GroupTumor Volume Reduction (%)Apoptosis Rate (%)
Control--
Low Dose (5 mg/kg)3025
High Dose (10 mg/kg)6050

Properties

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19NO7/c1-25-15-9-13(19(23)27-3)14(10-16(15)26-2)21-18(22)17-8-11-6-4-5-7-12(11)20(24)28-17/h4-7,9-10,17H,8H2,1-3H3,(H,21,22)

InChI Key

LSRQREVBQQFUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.